molecular formula C11H19Cl3N4O B1301786 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride CAS No. 808764-17-2

2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride

Cat. No.: B1301786
CAS No.: 808764-17-2
M. Wt: 329.6 g/mol
InChI Key: OHFKZVYUOFJUSL-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring, a pyridine ring, and an acetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride typically involves the following steps:

    Formation of the Acetamide Intermediate: The initial step involves the reaction of pyridine-3-carboxylic acid with acetic anhydride to form an acetamide intermediate.

    Piperazine Addition: The acetamide intermediate is then reacted with piperazine under controlled conditions to form the desired compound.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the piperazine ring.

Scientific Research Applications

2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide
  • 2-(Piperazin-1-yl)-N-(pyridin-4-yl)acetamide
  • N-(Pyridin-3-yl)piperazine

Uniqueness

2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride is unique due to its specific substitution pattern, which can result in distinct binding affinities and biological activities compared to its analogs. The trihydrochloride form also enhances its solubility and stability, making it more suitable for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-piperazin-1-yl-N-pyridin-3-ylacetamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.3ClH/c16-11(9-15-6-4-12-5-7-15)14-10-2-1-3-13-8-10;;;/h1-3,8,12H,4-7,9H2,(H,14,16);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFKZVYUOFJUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CN=CC=C2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801001611
Record name 2-(Piperazin-1-yl)-N-(pyridin-3-yl)ethanimidic acid--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808764-17-2
Record name 2-(Piperazin-1-yl)-N-(pyridin-3-yl)ethanimidic acid--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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